molecular formula C10H13N5O3 B12940269 5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)pentanoic acid CAS No. 149298-99-7

5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)pentanoic acid

Cat. No.: B12940269
CAS No.: 149298-99-7
M. Wt: 251.24 g/mol
InChI Key: FBOBYAOBUGYMOT-UHFFFAOYSA-N
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Description

5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a pentanoic acid chain. The purine base is a fundamental component of nucleic acids, making this compound relevant in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable pentanoic acid precursor under controlled conditions. The reaction often requires the use of strong bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of 5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include nucleic acid synthesis and repair, making this compound relevant in genetic and cellular studies.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside with a similar purine base but different sugar moiety.

    Guanosine: Another nucleoside with a purine base, differing in the attached sugar and functional groups.

    Inosine: A nucleoside with a hypoxanthine base, structurally similar but with different biological roles.

Uniqueness

5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid is unique due to its specific structure, which combines a purine base with a pentanoic acid chain. This combination allows it to participate in a variety of biochemical reactions and makes it a valuable tool in research and industrial applications.

Properties

CAS No.

149298-99-7

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

5-(2-amino-6-oxo-1H-purin-9-yl)pentanoic acid

InChI

InChI=1S/C10H13N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)4-2-1-3-6(16)17/h5H,1-4H2,(H,16,17)(H3,11,13,14,18)

InChI Key

FBOBYAOBUGYMOT-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCCCC(=O)O)N=C(NC2=O)N

Origin of Product

United States

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